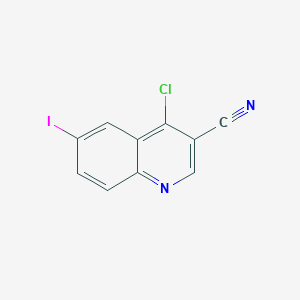

4-Chloro-6-iodoquinoline-3-carbonitrile

Beschreibung

Overview of Quinoline (B57606) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in the development of therapeutic agents and functional organic materials. mdpi.comresearchgate.net Its presence in numerous natural products, most notably alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities underscores its significance. researchgate.netorientjchem.org In medicinal chemistry, quinoline derivatives have been extensively investigated and developed as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netorientjchem.orgdurham.ac.uk The quinoline ring system's ability to interact with various biological targets, coupled with its amenability to chemical modification, makes it a privileged structure in drug discovery. nih.gov

In organic synthesis, quinolines serve as versatile building blocks for the creation of complex heterocyclic systems. researchgate.net The reactivity of the quinoline ring can be modulated by the introduction of various substituents, allowing for a wide range of chemical transformations. researchgate.net

Significance of Halogenation in Tailoring Quinoline Reactivity and Derivatization Pathways

The introduction of halogen atoms onto the quinoline scaffold is a powerful strategy for fine-tuning its electronic properties, lipophilicity, and metabolic stability, which can significantly impact biological activity. orientjchem.orgnih.govresearchgate.net From a synthetic perspective, halogen substituents serve as versatile handles for further molecular elaboration through a variety of cross-coupling and substitution reactions. acs.org

The nature and position of the halogen atom dictate its reactivity. For instance, a chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.netnih.govresearchgate.net This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Conversely, an iodine atom, particularly on the benzo-ring of the quinoline, is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon bonds. wikipedia.orgnih.govnih.govorganic-chemistry.orglibretexts.org The differential reactivity of various halogens on the same quinoline core allows for selective and sequential functionalization, providing a pathway to complex, multi-functionalized molecules. nih.gov

Research Context and Focus on 4-Chloro-6-iodoquinoline-3-carbonitrile as a Key Research Intermediate

Within the diverse family of halogenated quinolines, this compound emerges as a particularly interesting and synthetically valuable intermediate. This compound possesses three distinct reactive sites: the 4-chloro group, the 6-iodo group, and the 3-carbonitrile group. The orthogonal reactivity of the chloro and iodo substituents makes this molecule an ideal platform for stepwise derivatization, allowing for the independent modification of two different positions on the quinoline ring.

The 4-chloro position can be readily functionalized through nucleophilic substitution, while the 6-iodo position provides an avenue for the introduction of aryl, alkyl, or alkynyl groups via transition-metal-catalyzed cross-coupling reactions. The nitrile group at the 3-position can also be transformed into other functional groups, such as amides or carboxylic acids, further expanding the synthetic utility of this intermediate. This multi-faceted reactivity profile positions this compound as a key building block in the synthesis of libraries of novel quinoline derivatives for screening in drug discovery programs and for the development of new functional materials.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published in peer-reviewed literature, its fundamental properties can be tabulated based on available data from chemical suppliers and computational predictions.

| Property | Value |

| CAS Number | 214483-20-2 |

| Molecular Formula | C₁₀H₄ClIN₂ |

| Molecular Weight | 314.51 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Synthesis of this compound

A likely synthetic pathway would commence with a suitably substituted aniline (B41778), in this case, 4-iodoaniline (B139537). The synthesis would proceed through the following key steps:

Acetylation of 4-iodoaniline: The synthesis would begin with the acetylation of 4-iodoaniline to form N-(4-iodophenyl)acetamide. This is a standard procedure, often carried out using acetic anhydride.

Vilsmeier-Haack Cyclization: The resulting acetanilide (B955) would then undergo a Vilsmeier-Haack reaction. chemijournal.comijsr.net This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF). This step would accomplish both cyclization to form the quinoline ring and the introduction of a chloro group at the 2-position and a formyl group at the 3-position, yielding 2-chloro-6-iodoquinoline-3-carbaldehyde.

Conversion of the Aldehyde to a Nitrile: The 3-formyl group can then be converted to a nitrile. A common method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to the nitrile.

Chlorination of the 4-position: The final step would involve the conversion of the likely intermediate, 6-iodo-4-hydroxyquinoline-3-carbonitrile, to the target compound. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com

This proposed synthetic route leverages well-established and versatile reactions in heterocyclic chemistry to provide a logical pathway to the target molecule.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective functionalization at either the C4 or C6 position, providing a powerful tool for generating molecular diversity.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. mdpi.comresearchgate.netnih.govresearchgate.net This allows for the displacement of the chloride ion by a wide variety of nucleophiles.

Common nucleophilic substitution reactions at the C4 position include:

Amination: Reaction with primary or secondary amines can introduce a diverse range of amino groups, a common structural motif in many biologically active quinolines. nih.govnih.gov

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.

Thiolation: Reaction with thiols or thiolates can be used to introduce sulfur-containing moieties. mdpi.comresearchgate.net

These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction. nih.gov

Cross-Coupling Reactions at the C6-Position

The iodine atom at the 6-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions that can be employed at the C6-iodo position include:

Suzuki Coupling: This palladium-catalyzed reaction with boronic acids or esters allows for the introduction of a wide variety of aryl and heteroaryl groups. nih.gov

Sonogashira Coupling: The palladium- and copper-co-catalyzed reaction with terminal alkynes is a powerful method for the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Coupling: This reaction with alkenes can be used to form substituted styrenyl-type derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative method for the introduction of amino groups.

The ability to perform these cross-coupling reactions selectively in the presence of the 4-chloro group is a key feature of this intermediate, allowing for a modular and convergent approach to the synthesis of complex quinoline derivatives.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-2-1-7(12)3-8(9)10/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFXSSJHMYBWJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1I)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 6 Iodoquinoline 3 Carbonitrile and Analogs

Established Strategies for Halogenated Quinoline (B57606) Synthesis

The construction of the quinoline core is a well-established area of organic synthesis, with several named reactions providing reliable routes to this heterocyclic system. These methods can be adapted to produce halogenated derivatives by utilizing appropriately substituted starting materials.

Multi-component Reaction Approaches for Quinoline-3-carbonitrile Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is particularly advantageous for creating libraries of substituted quinolines for drug discovery and other applications.

One notable MCR for the synthesis of the quinoline core is the Doebner reaction, which typically involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. nih.gov A recent study has successfully employed a one-pot, three-component Doebner-type synthesis to produce 6-iodo-substituted quinoline-4-carboxylic acids by using 4-iodoaniline (B139537) as the aniline component. nih.gov This demonstrates the feasibility of incorporating the C-6 iodine substituent from the outset of the synthesis.

While the classic Doebner reaction yields a carboxylic acid at the 4-position, modifications to the starting materials can, in principle, lead to the desired 3-carbonitrile functionality. For instance, replacing pyruvic acid with a suitable three-carbon component bearing a nitrile group could potentially lead to the formation of the quinoline-3-carbonitrile scaffold. Another versatile MCR is the Gewald reaction, which is primarily used for the synthesis of 2-aminothiophenes, but its principles of condensation and cyclization can be adapted to other heterocyclic systems. arkat-usa.org The synthesis of quinoline-3-carbonitrile derivatives has been achieved through a one-pot multicomponent reaction of an appropriate aldehyde, ethyl cyanoacetate (B8463686), and an aniline derivative, showcasing a direct route to the desired carbonitrile functionality at the C-3 position. nih.gov

Table 1: Illustrative Multi-component Reaction for 6-Iodoquinoline (B82116) Core Synthesis

| Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Iodoaniline, Benzaldehyde, Pyruvic acid | Trifluoroacetic acid | Acetic acid | Reflux | 85 | nih.gov |

| 4-Iodoaniline, 4-Fluorobenzaldehyde, Pyruvic acid | Trifluoroacetic acid | Acetic acid | Reflux | 82 | nih.gov |

Cyclization Reactions Employing Substituted Anilines and Carbonyl Precursors

Classical cyclization reactions provide robust and widely used methods for quinoline synthesis. The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester. organic-chemistry.org This reaction is typically catalyzed by an acid or a base. To synthesize a 6-iodoquinoline derivative via the Friedländer synthesis, one would start with a 2-amino-5-iodobenzaldehyde (B3176454) or 2-amino-5-iodophenyl ketone. The choice of the coupling partner would be crucial for introducing the desired substituents at the 2, 3, and 4-positions. For the synthesis of a quinoline-3-carbonitrile, a reactant such as ethyl cyanoacetate or malononitrile (B47326) could be employed as the active methylene (B1212753) compound.

Another relevant cyclization approach involves the intramolecular cyclization of imine derivatives formed from the condensation of 2-aminobenzonitrile (B23959) with various aldehydes and ketones. connectjournals.comresearchgate.net This method directly incorporates the nitrile group into the final quinoline structure. The use of a 2-amino-5-iodobenzonitrile (B177357) as the starting material in such a sequence would be a direct route to a 6-iodoquinoline-3-carbonitrile (B8577042) derivative, although the position of other substituents would depend on the carbonyl component and the subsequent reaction conditions.

Regioselective Halogenation Techniques for Chloro- and Iodo-Substituents

The precise placement of halogen atoms on the quinoline ring is critical for modulating the properties of the final compound. Regioselective halogenation can be achieved either by carrying the halogen through the synthesis from a halogenated starting material or by selective halogenation of a pre-formed quinoline ring.

Selective Introduction of Iodine at C-6 and Chlorine at C-4

A common and effective strategy for the synthesis of 4-Chloro-6-iodoquinoline-3-carbonitrile involves a two-step process: first, the construction of a 4-hydroxy-6-iodoquinoline-3-carbonitrile intermediate, followed by the chlorination of the 4-hydroxy group.

The synthesis of the 4-hydroxy-6-iodoquinoline-3-carbonitrile precursor can be achieved through a cyclization reaction, such as a modified Conrad-Limpach or Gould-Jacobs reaction, starting from 4-iodoaniline. The Gould-Jacobs reaction, for instance, involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to give a 4-hydroxyquinoline-3-carboxylate, which could be further converted to the nitrile.

Once the 4-hydroxy-6-iodoquinoline-3-carbonitrile is obtained, the hydroxyl group at the C-4 position can be converted to a chloro group using standard chlorinating agents. google.com Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. This step proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.

Table 2: General Conditions for Chlorination of 4-Hydroxyquinolines

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| 4-Hydroxyquinoline | POCl₃ | Toluene | 90-100 | 4-12 | google.com |

| 4-Hydroxy-6,7-dimethoxyquinoline | POCl₃ | Acetonitrile | 60-120 | 1-15 | google.com |

Methodologies for Differential Halogenation Patterns on the Quinoline Ring

Achieving differential halogenation patterns on the quinoline ring requires a careful consideration of the directing effects of the substituents already present on the ring, as well as the choice of halogenating agent and reaction conditions. The quinoline ring is generally deactivated towards electrophilic substitution compared to benzene (B151609), and the substitution pattern is influenced by the reaction conditions (e.g., acidic vs. neutral).

In strongly acidic media, electrophilic attack is directed to the 5- and 8-positions of the benzene ring. Under radical conditions, iodination has been shown to occur selectively at the C-3 position for a range of quinoline derivatives. rsc.org For instance, a radical-based direct C-H iodination protocol has been developed that selectively iodinates quinolines at the C-3 position. iipseries.org However, for substrates like 6-methoxyquinolines, a switch in regioselectivity to the C-5 position is observed, likely proceeding through an electrophilic iodination pathway. rsc.org

The selective halogenation of chlorinated aromatic compounds has also been studied, with reagents such as silver salts in combination with iodine offering regioselective iodination. nih.govnih.gov The choice of the silver salt can influence the regioselectivity of the iodination. These methods could potentially be applied to a pre-existing 4-chloroquinoline-3-carbonitrile (B109131) to introduce an iodine atom, although controlling the regioselectivity to favor the C-6 position would be a significant challenge and would depend on the electronic and steric effects of the chloro and cyano groups.

Sustainable and Green Chemistry Approaches in Halogenated Quinoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency. For quinoline synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.

Several green approaches to the Friedländer synthesis have been reported, including the use of solid acid catalysts, ionic liquids, and microwave irradiation to accelerate the reaction and reduce the use of hazardous reagents. nih.gov For example, the use of p-toluenesulfonic acid under solvent-free conditions, assisted by microwave irradiation, has been shown to be a rapid and efficient method for the synthesis of polysubstituted quinolines. organic-chemistry.org

One-pot multi-component reactions are inherently green as they reduce the number of synthetic steps, minimize waste generation, and save time and energy. The development of MCRs for the synthesis of this compound and its analogs in environmentally friendly solvents like water or ethanol (B145695), or under solvent-free conditions, would represent a significant advancement in the sustainable production of these compounds. The use of reusable catalysts in these reactions further enhances their green credentials.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of quinoline scaffolds has been particularly effective, addressing the need for rapid and efficient production of these valuable compounds. nih.gov

Research into the synthesis of quinoline derivatives has demonstrated the utility of microwave energy in various reaction types. For instance, the synthesis of 4-quinolinones has been achieved in a single step under microwave irradiation using ethyl acetoacetate (B1235776) and electron-rich anilines, with diphenyl ether as a solvent. researchgate.net Similarly, a green and efficient protocol for synthesizing 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and various phenols has been developed using microwave energy in the presence of the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]). This method affords excellent yields (72-82%) in a remarkably short reaction time of 10 minutes. nih.gov Such a protocol could be adapted for the synthesis of analogs of this compound by reacting it with various nucleophiles.

Further studies have shown that microwave heating can be effectively used for the synthesis of complex quinoline-based structures. For example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde was synthesized by treating a substituted acetanilide (B955) with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under microwave irradiation. jmpas.com This Vilsmeier-Haack type reaction is a common strategy for constructing the quinoline core. Another approach involved a three-component reaction of aromatic aldehydes, substituted anilines, and pyruvic acid in ethanol using p-Toluenesulfonic acid (p-TSA) as a catalyst under microwave conditions at 80°C, furnishing quinoline-4-carboxylic acid derivatives in good yields within 3 minutes. nih.gov

These examples highlight the potential of microwave-assisted synthesis to significantly enhance the efficiency of producing substituted quinolines. The rapid heating, precise temperature control, and ability to drive reactions to completion quickly make it an attractive methodology for the synthesis of this compound and its derivatives.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoline Analogs

| Starting Materials | Product Type | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline, Phenols | 7-chloro-4-phenoxyquinolines | MW, [bmim][PF6] | 10 min | 72-82 | nih.gov |

| Aniline, Ethyl acetoacetate | 4-quinolinones | MW, Diphenyl ether | Not specified | 32-72 | researchgate.net |

| Substituted acetanilide, DMF/POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | MW | 1 hour | 94 | jmpas.com |

| Aromatic aldehydes, Anilines, Pyruvic acid | Quinoline-4-carboxylic acids | MW, p-TSA, Ethanol, 80°C | 3 min | 50-80 | nih.gov |

Development of Catalyst-Free and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that minimize waste, avoid the use of hazardous materials, and reduce energy consumption. ijpsjournal.com For quinoline synthesis, this has led to the exploration of catalyst-free reactions and the use of environmentally benign solvents. ijpsjournal.comijsrst.com

One notable catalyst-free approach is the Doebner reaction, which can be used to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. researchgate.net Research has demonstrated that this reaction can proceed efficiently in ethanol without any catalyst, providing the desired products in high yields with simple filtration being sufficient for purification. This method avoids the need for potentially toxic metal catalysts and extensive chromatographic workup. researchgate.net The reaction is believed to proceed via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid before cyclizing. researchgate.net

The development of environmentally friendly synthetic protocols often involves replacing hazardous solvents and catalysts with greener alternatives. ijpsjournal.comias.ac.in Ionic liquids, for example, have been used as recyclable catalysts and solvents in the one-pot synthesis of substituted quinolines. ias.ac.in Formic acid has also been identified as a versatile and environmentally friendly catalyst for quinoline synthesis, offering advantages such as reduced waste and milder reaction conditions. ijpsjournal.com Furthermore, solvent-free reactions represent a significant step towards sustainable chemistry, and such conditions are being increasingly explored for the synthesis of heterocyclic compounds like quinolines. ijpsjournal.com

A transition metal-free protocol for the synthesis of 3-acylquinolines has also been developed through the annulation of enaminones with anthranils. This method demonstrates high efficiency and a broad substrate scope under relatively simple operating conditions, further contributing to the portfolio of environmentally benign synthetic strategies. mdpi.com These catalyst-free and green methodologies provide a sustainable framework for the synthesis of complex molecules like this compound, aligning with the modern demands of chemical manufacturing.

Table 2: Comparison of Catalyst-Free and Catalyzed Synthesis of Quinoline Derivatives

| Reaction Type | Reactants | Conditions | Key Advantage | Yield (%) | Reference |

|---|---|---|---|---|---|

| Doebner Reaction (Catalyst-Free) | 3,4,5-trimethoxy aniline, Benzaldehyde, Pyruvic acid | Ethanol, Reflux | Catalyst-free, simple workup | 90 | researchgate.net |

| Friedländer Annulation (Catalyzed) | Substituted anilines, β-ketoester | [Et₃NH]⁺[BF₄]⁻, Ethanol, 60°C | High yields, short reaction time | 78-93 | ias.ac.in |

| Annulation (Metal-Free) | Enaminones, Anthranils | Methanesulfonic acid, NaI | Transition metal-free | High | mdpi.com |

Chemical Reactivity and Transformative Chemistry of 4 Chloro 6 Iodoquinoline 3 Carbonitrile

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Centers

The molecular architecture of 4-chloro-6-iodoquinoline-3-carbonitrile presents two distinct halogenated centers, C-4 (chloro) and C-6 (iodo), which serve as versatile handles for carbon-carbon bond formation. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis is a cornerstone of its transformative chemistry. The C-I bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond. acs.orglibretexts.org This inherent difference in reactivity allows for highly selective and sequential functionalization, enabling the strategic introduction of diverse molecular fragments.

Suzuki-Miyaura Cross-Coupling for Arylation at C-6 and C-4

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, is a powerful palladium-catalyzed cross-coupling method for forming C(sp²)–C(sp²) bonds between organohalides and organoboron compounds. wikipedia.orgnobelprize.org In the context of this compound, this reaction provides a reliable pathway for introducing aryl and heteroaryl moieties at the C-4 and C-6 positions.

The selective arylation of this compound is governed by the predictable reactivity hierarchy of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The rate-determining step of the catalytic cycle is typically the oxidative addition of the organohalide to the palladium(0) complex. libretexts.org The energy barrier for this step is substantially lower for aryl iodides than for aryl chlorides, leading to a pronounced regioselectivity. acs.orglibretexts.org

Consequently, when this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-6 position, leaving the C-4 chloro group intact. This high degree of chemoselectivity allows for the clean synthesis of 6-aryl-4-chloroquinoline-3-carbonitrile derivatives. The choice of palladium catalyst, ligand, and base can be optimized to ensure that the reaction proceeds efficiently at the C-I bond without significant competing reaction at the C-Cl bond. nih.govrsc.org Studies on analogous dihalogenated quinolines and pyridines have consistently shown that coupling occurs at the most labile halogen site. nih.govrsc.org

Table 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position Illustrative conditions for the selective arylation of the C-I bond.

| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-6-phenylquinoline-3-carbonitrile | High |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4-Chloro-6-(thiophen-3-yl)quinoline-3-carbonitrile | Good |

The differential reactivity of the two halogen atoms can be exploited to achieve diarylation through sequential or one-pot procedures. After the initial selective Suzuki-Miyaura coupling at the C-6 position, the resulting 6-aryl-4-chloroquinoline-3-carbonitrile can be subjected to a second coupling reaction to functionalize the C-4 position.

In a sequential strategy , the intermediate 6-aryl-4-chloro derivative is isolated and purified before being subjected to a second set of reaction conditions, often requiring a more active catalyst system or higher temperatures to activate the stronger C-Cl bond. nih.gov This stepwise approach offers precise control over the identity of the two different aryl groups introduced.

Alternatively, one-pot strategies have been developed where both couplings occur in the same reaction vessel. nih.gov This can be achieved by carefully controlling the reaction conditions. For instance, the first coupling at the C-6 iodo position is carried out under mild conditions. Upon its completion, a second, different arylboronic acid and potentially a more reactive catalyst or higher temperature are introduced to facilitate the second coupling at the C-4 chloro position. nih.gov This method improves operational efficiency by avoiding intermediate isolation and purification steps.

Table 2: Sequential Suzuki-Miyaura Diarylation Example of a two-step process for introducing two different aryl groups.

| Step | Starting Material | Reagent | Conditions | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 4-Chloro-6-phenylquinoline-3-carbonitrile |

| 2 | 4-Chloro-6-phenylquinoline-3-carbonitrile | 4-Tolylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄, Dioxane, 110 °C | 6-Phenyl-4-(p-tolyl)quinoline-3-carbonitrile |

Sonogashira Reaction for Alkyne Introduction at Halogenated Positions

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the formation of C(sp²)–C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes, which are valuable precursors in organic synthesis and materials science.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound exhibits excellent regioselectivity. The oxidative addition of the C-I bond to the palladium catalyst is much more facile than that of the C-Cl bond. researchgate.net As a result, the alkynylation occurs exclusively at the C-6 position under standard Sonogashira conditions, yielding 6-alkynyl-4-chloroquinoline-3-carbonitrile derivatives. researchgate.netnih.gov

This selectivity allows for the precise installation of an alkyne functionality at the C-6 position, which can serve as a handle for further transformations, such as cycloadditions or subsequent coupling reactions. Research on the regioselective alkynylation of 2,4-dichloroquinoline (B42001) has demonstrated that the C-2 position, which is more activated, reacts selectively, leaving the C-4 chlorine untouched. nih.gov By analogy, the much greater reactivity of the C-I bond compared to the C-Cl bond ensures a high degree of regioselectivity in the Sonogashira coupling of this compound. nih.gov

Table 3: Regioselective Sonogashira Coupling at the C-6 Position Typical conditions for the selective synthesis of 6-alkynyl-4-chloroquinolines.

| Entry | Alkyne | Catalyst System | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Chloro-6-(phenylethynyl)quinoline-3-carbonitrile |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-Chloro-6-((trimethylsilyl)ethynyl)quinoline-3-carbonitrile |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | DMF | 4-Chloro-6-(3-hydroxyprop-1-yn-1-yl)quinoline-3-carbonitrile |

The introduction of an alkyne group at the C-6 position via the Sonogashira reaction can set the stage for subsequent intramolecular transformations, often referred to as cascade or domino reactions. While specific examples starting from this compound are not extensively documented, the principle is well-established in heterocyclic chemistry.

A typical cascade sequence might involve an initial Sonogashira coupling to install an alkyne bearing a nucleophilic group. This is followed by an intramolecular cyclization, where the nucleophile attacks the alkyne, often promoted by a transition metal catalyst or a base, to form a new fused ring system. nih.gov For example, an ortho-alkynylated aniline (B41778) can undergo cyclization to form an indole. In the case of the 6-alkynyl-4-chloroquinoline product, a suitably functionalized alkyne could potentially interact with the quinoline (B57606) nitrogen or the nitrile group in a subsequent step to build more complex polycyclic structures in a single synthetic operation. Such processes are highly valued for their efficiency in rapidly increasing molecular complexity from simple starting materials. nih.gov

Exploration of Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the case of this compound, the significant difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond allows for highly selective transformations. The C-I bond is considerably more susceptible to oxidative addition to a low-valent palladium or other transition metal center, which is the initial step in catalytic cycles like those of the Heck and Stille reactions. This reactivity difference enables the selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations.

While specific examples of Heck and Stille reactions on this compound are not extensively documented in dedicated studies, the predictable chemoselectivity is well-established in related dihaloheterocyclic systems. libretexts.orgresearchgate.net For instance, Sonogashira couplings on substrates like 2-bromo-4-iodo-quinoline demonstrate exclusive reaction at the iodo-substituted position. libretexts.org This principle of selective reactivity is directly applicable to Heck and Stille couplings.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. libretexts.org For this compound, the reaction would be expected to proceed selectively at the C6 position. A typical reaction would involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base to yield the 6-alkenyl-4-chloroquinoline-3-carbonitrile derivative.

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. wikipedia.orglibretexts.org Similar to the Heck reaction, the greater reactivity of the C-I bond would direct the Stille coupling to the C6 position of the quinoline core. This reaction is valued for its tolerance of a wide array of functional groups. The coupling of this compound with various organostannanes (e.g., vinyl-, aryl-, or heteroarylstannanes) would furnish the corresponding 6-substituted-4-chloroquinoline-3-carbonitrile products. wikipedia.org

The following table outlines the expected products and typical conditions for these selective coupling reactions based on established methodologies.

| Reaction | Coupling Partner | Catalyst System | Base | Expected Product |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(OAc)₂, PPh₃ | Et₃N | 6-(Alkenyl)-4-chloroquinoline-3-carbonitrile |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | (none) | 6-(Aryl/Vinyl)-4-chloroquinoline-3-carbonitrile |

Nucleophilic Substitution Reactions of Halogen Atoms

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing effects of both the adjacent nitrile group at C3 and the heterocyclic nitrogen atom within the quinoline ring system. Consequently, the C4-chloro group can be readily displaced by a variety of nucleophiles, while the C6-iodo group, which is not similarly activated, remains unreactive under typical SNAr conditions. nih.gov

The displacement of the C4-chloro atom with nitrogen nucleophiles is a common and efficient method for synthesizing 4-aminoquinoline (B48711) derivatives, a scaffold present in numerous biologically active molecules. nih.govchemimpex.com This reaction can be performed with a wide range of primary and secondary amines, including aliphatic and aromatic amines, under various conditions. nih.gov The reaction typically proceeds by heating the this compound with an excess of the desired amine, either neat or in a suitable solvent like ethanol (B145695), DMSO, or DMF. nih.govresearchgate.net

| Amine Nucleophile | Solvent | Conditions | Product | Ref. |

| Butylamine | Neat | Reflux | 4-(Butylamino)-6-iodoquinoline-3-carbonitrile | nih.gov |

| Ethane-1,2-diamine | Neat | 130 °C | N-(7-chloro-4-quinolyl)ethane-1,2-diamine* | nih.gov |

| Benzylamine | Ethanol | Reflux | 4-(Benzylamino)-6-ethyl-3-nitropyrano[3,2-c]... | researchgate.net |

| Piperidine | Ethanol | Reflux, Et₃N | 4-(Piperidin-1-yl)-6-ethyl-3-nitropyrano[3,2-c]... | researchgate.net |

*Note: Reference example used 4,7-dichloroquinoline (B193633). **Note: Reference example used a related pyrano[3,2-c]quinoline system, demonstrating the general applicability of the reaction.

The activated C4-chloro group is also susceptible to substitution by oxygen, sulfur, and carbon nucleophiles.

Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide) or phenoxides lead to the formation of 4-alkoxy or 4-aryloxy quinoline derivatives, respectively. These reactions are typically carried out by treating the substrate with the corresponding alcohol in the presence of a base, or with a pre-formed alkoxide/phenoxide salt. The formation of 4-aryloxy-quinoline ethers has been documented in related systems, confirming the viability of this transformation. researchgate.net

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiolates, are generally excellent nucleophiles and react readily with the 4-chloroquinoline (B167314) core to produce 4-(alkylthio)- or 4-(arylthio)-quinoline derivatives. mdpi.com These reactions are often performed by treating the substrate with a thiol in the presence of a base like triethylamine (B128534) or sodium ethoxide. researchgate.netmdpi.com

Carbon Nucleophiles: While less common, displacement with certain stabilized carbon nucleophiles, such as malononitrile (B47326), can also be achieved. This reaction typically requires a base to generate the carbanion, which then attacks the C4 position to form a new carbon-carbon bond. researchgate.net

| Nucleophile | Reagent | Base/Conditions | Product Type | Ref. |

| Oxygen | Phenol | K₂CO₃, DMF | 4-Aryloxy-6-iodoquinoline-3-carbonitrile | researchgate.net |

| Sulfur | Thiophenol | Et₃N, Ethanol | 4-(Phenylthio)-6-iodoquinoline-3-carbonitrile | researchgate.net |

| Carbon | Malononitrile | Et₃N, Ethanol | 2-(4-(6-Iodo-3-cyanoquinolinyl))malononitrile | researchgate.net |

Reactions Involving the Nitrile Functional Group

The nitrile group (-C≡N) at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations, most notably hydrolysis to carboxylic acid derivatives and reduction to amines.

The hydrolysis of nitriles is a fundamental reaction that converts the cyano group into a carboxylic acid or an amide intermediate. libretexts.orglibretexts.org This transformation can be achieved under either acidic or basic conditions.

Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds via the initial formation of an amide, which is subsequently hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org For this compound, this would yield 4-chloro-6-iodoquinoline-3-carboxylic acid.

Alkaline Hydrolysis: Alternatively, heating the nitrile with an aqueous base, such as sodium hydroxide, also effects hydrolysis. libretexts.org This process initially yields the carboxylate salt and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide.

| Conditions | Intermediate | Final Product |

| Acidic (H₃O⁺, Δ) | 4-Chloro-6-iodoquinoline-3-carboxamide | 4-Chloro-6-iodoquinoline-3-carboxylic acid |

| Basic (1. NaOH, Δ; 2. H₃O⁺) | 4-Chloro-6-iodoquinoline-3-carboxamide | 4-Chloro-6-iodoquinoline-3-carboxylic acid |

The nitrile group can be readily reduced to a primary amine (an aminomethyl group, -CH₂NH₂) using powerful reducing agents. masterorganicchemistry.com The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and protonate the resulting amine. This provides a direct route to 3-(aminomethyl)-4-chloro-6-iodoquinoline.

| Reagent | Solvent | Workup | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | Aqueous (e.g., H₂O) | 3-(Aminomethyl)-4-chloro-6-iodoquinoline |

Mechanistic Investigations of Halogen Lability and Reactivity Profiles

The chemical behavior of this compound is characterized by the differential reactivity of its two halogen substituents. The lability of the chlorine atom at the C4 position and the iodine atom at the C6 position is governed by distinct electronic and steric factors, which allows for selective functionalization through different reaction mechanisms. The presence of the electron-withdrawing nitrile group at the C3 position and the endocyclic nitrogen atom significantly influences the reactivity of the C4-chloro substituent, while the C6-iodo substituent's reactivity is more aligned with that typical of aryl iodides in metal-catalyzed processes.

The primary mechanisms dictating the transformative chemistry of this scaffold are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These pathways exploit the unique electronic environments of the C4 and C6 positions, enabling regioselective substitution of either the chlorine or the iodine atom.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the electronic structure of the quinoline ring system. The nitrogen atom in the heterocyclic ring and the potent electron-withdrawing cyano group at the adjacent C3 position work in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr mechanism. nih.govyoutube.com This stabilization lowers the activation energy for the reaction, making the C4 position susceptible to displacement by a wide range of nucleophiles. researchgate.net

The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic σ-complex (Meisenheimer intermediate). The negative charge is delocalized over the aromatic system, particularly onto the electronegative nitrogen atom and the cyano group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a competent leaving group.

This selective activation allows for the introduction of various functionalities at the C4 position while leaving the C6-iodo group intact. Common nucleophiles used in these transformations include amines, alkoxides, and thiolates. arkat-usa.orgmdpi.com

| Nucleophile (Nu-H) | Reagent/Conditions | Product | Reference Moiety |

| R-NH₂ (Amine) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, EtOH) | 4-(Alkyl/Arylamino)-6-iodoquinoline-3-carbonitrile | researchgate.net |

| R-OH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) | 4-(Alkoxy/Aryloxy)-6-iodoquinoline-3-carbonitrile | arkat-usa.org |

| R-SH (Thiol) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-(Alkyl/Arylthio)-6-iodoquinoline-3-carbonitrile | mdpi.com |

This table illustrates the typical reactivity of the C4-chloro position in this compound towards various nucleophiles via an SNAr mechanism, based on established reactions of related chloroquinolines.

Metal-Catalyzed Cross-Coupling at the C6-Position

In contrast to the C4-chloro group, the C6-iodo group is preferentially targeted in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. youtube.comrsc.org The reactivity of aryl halides in these reactions is largely dependent on the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent metal catalyst (typically Pd(0)), which is the initial and often rate-determining step in the catalytic cycle. rsc.org

The general catalytic cycle for a Suzuki coupling, for instance, involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C6-I bond to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.

This differential reactivity allows for the selective formation of carbon-carbon or carbon-heteroatom bonds at the C6 position. The C4-chloro group typically remains unreacted under these conditions, provided that appropriate ligands and mild reaction conditions are chosen. mdpi-res.comsoton.ac.uk

| Coupling Reaction | Coupling Partner | Catalyst/Conditions | Product | Reference Moiety |

| Suzuki Coupling | Aryl/Alkylboronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/H₂O) | 4-Chloro-6-(aryl/alkyl)quinoline-3-carbonitrile | durham.ac.uk |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N), Solvent (e.g., THF) | 4-Chloro-6-(alkynyl)quinoline-3-carbonitrile | soton.ac.uk |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 4-Chloro-6-(alkenyl)quinoline-3-carbonitrile | youtube.com |

This table demonstrates the predicted selective reactivity of the C6-iodo position in this compound in common palladium-catalyzed cross-coupling reactions.

Advanced Derivatization and Complex Scaffold Construction from 4 Chloro 6 Iodoquinoline 3 Carbonitrile

Synthesis of Polysubstituted and Multi-functionalized Quinoline (B57606) Systems

The orthogonal reactivity of the chloro and iodo substituents on the 4-chloro-6-iodoquinoline-3-carbonitrile scaffold is a key feature that has been exploited for the synthesis of a wide array of polysubstituted quinoline derivatives. The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 6-position, followed by subsequent modification at the 4-position. This sequential approach provides a powerful strategy for the controlled introduction of various substituents.

Access to Triarylquinolines and Related Diverse Architectures

The synthesis of triarylquinolines can be efficiently achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms carbon-carbon bonds by coupling an organohalide with an organoboron compound. The differential reactivity of the C-I and C-Cl bonds in this compound allows for a stepwise introduction of aryl groups.

Initially, a Suzuki-Miyaura coupling reaction can be performed selectively at the more reactive C-6 iodine position with an arylboronic acid. Following the successful introduction of the first aryl group, a second Suzuki-Miyaura coupling can be carried out at the C-4 chlorine position with a different arylboronic acid to furnish the desired triarylquinoline. A variety of arylboronic acids can be employed in these coupling reactions, leading to a diverse library of triarylquinolines.

| Entry | Arylboronic Acid (Position 6) | Arylboronic Acid (Position 4) | Product |

| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 6-Phenyl-4-(4-methoxyphenyl)quinoline-3-carbonitrile |

| 2 | 3-Tolylboronic acid | 4-Fluorophenylboronic acid | 6-(3-Tolyl)-4-(4-fluorophenyl)quinoline-3-carbonitrile |

| 3 | Naphthalene-2-boronic acid | Thiophene-3-boronic acid | 6-(Naphthalen-2-yl)-4-(thiophen-3-yl)quinoline-3-carbonitrile |

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines) can be selectively performed at the C-6 and C-4 positions to introduce alkynyl and amino functionalities, respectively. This further expands the diversity of accessible polysubstituted quinoline architectures.

Construction of Fused Heterocyclic Systems via Intramolecular Cyclizations

The functional groups introduced onto the this compound backbone can be designed to participate in subsequent intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. For instance, after a Sonogashira coupling at the C-6 position with a suitable terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group), an intramolecular cyclization can be induced to form a new heterocyclic ring fused to the quinoline core.

Similarly, the introduction of appropriate functional groups at both the C-4 and C-3 positions can set the stage for intramolecular cyclizations. For example, nucleophilic substitution of the C-4 chloro group followed by chemical modification of the C-3 nitrile can provide precursors for the construction of fused pyrimidines, pyridines, or other heterocyclic rings.

Utilization as a Key Synthon in Diversified Organic Synthesis Research

The term "synthon" refers to a structural unit within a molecule that is related to a synthetic operation. This compound is a prime example of a key synthon, providing access to a multitude of more complex molecules. Its pre-functionalized quinoline core serves as a versatile platform for the assembly of diverse molecular scaffolds, which are of significant interest in medicinal chemistry and materials science.

The nitrile group at the C-3 position is a particularly useful functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a variety of heterocyclic rings such as tetrazoles or triazoles. Each of these transformations opens up new avenues for derivatization and the introduction of diverse functionalities. The strategic combination of reactions at the C-3, C-4, and C-6 positions allows for the generation of extensive libraries of quinoline-based compounds from this single, readily accessible starting material.

Design and Synthesis of Analogs for Systematic Structure-Property Relationship Studies

A systematic investigation of structure-property relationships (SPR) is crucial for the optimization of the biological activity or material properties of a lead compound. This compound is an ideal starting material for such studies due to the ease with which a wide range of analogs can be synthesized.

By systematically varying the substituents at the C-4 and C-6 positions, researchers can probe the influence of electronic and steric effects on a particular property. For example, a library of analogs can be prepared where the aryl group at the C-6 position is varied with different electron-donating and electron-withdrawing groups, while the substituent at the C-4 position is kept constant. The biological activity or physical properties of these analogs can then be measured and correlated with the nature of the C-6 substituent.

| Analog Series | R1 (Position 6) | R2 (Position 4) | Property to be Studied |

| A | -H, -OCH3, -Cl, -CF3 | Phenyl | Biological Activity |

| B | Phenyl | -H, -OCH3, -Cl, -CF3 | Fluorescence Quantum Yield |

| C | Thienyl | Various amines | Antibacterial Efficacy |

This systematic approach allows for the development of a comprehensive understanding of the structural requirements for a desired property, guiding the design of more potent and effective molecules. The versatility of this compound as a starting material greatly facilitates these essential studies in the fields of drug discovery and materials science.

Computational Chemistry and Theoretical Studies on 4 Chloro 6 Iodoquinoline 3 Carbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and properties of molecules. nih.gov For 4-Chloro-6-iodoquinoline-3-carbonitrile, DFT calculations can elucidate various aspects of its chemical nature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. acs.orgnih.gov

In principle, DFT calculations for this compound would reveal the spatial distribution and energy levels of these orbitals. For the parent quinoline (B57606) molecule, DFT studies have calculated a HOMO-LUMO energy gap of approximately 4.83 eV. scirp.org The introduction of electron-withdrawing groups like chlorine, iodine, and nitrile is expected to significantly influence this gap. The chlorine and nitrile groups are strongly electron-withdrawing, which would lower the energy of both the HOMO and LUMO, likely resulting in a smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting increased reactivity. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.830 |

| Representative Chloro-Nitro-Quinoline | -7.582 | -3.115 | 4.467 |

Note: The data for the representative substituted quinoline is illustrative and based on trends observed in computational studies of similar compounds.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.gov For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. mdpi.comlibretexts.org

Theoretical studies can model the reaction pathway, identifying the intermediates and the transition state structures. This would involve calculating the energy profile for the addition of a nucleophile to the C4 carbon, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion. mdpi.com The activation energy barrier for this process can be determined, providing a quantitative measure of the reaction rate. Such studies have been performed on similar chloro-substituted aromatic systems, confirming the feasibility of the SNAr mechanism. nih.gov

Prediction of Reactivity, Regioselectivity, and Thermodynamic Parameters

DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which help in predicting the reactivity and regioselectivity of a molecule. scirp.org For this compound, these calculations would likely confirm that the C4 position is the most susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitrogen atom and the chlorine substituent.

Furthermore, DFT allows for the computation of thermodynamic parameters like the enthalpy of formation, entropy, and Gibbs free energy. scirp.org These values are crucial for understanding the stability of the molecule and predicting the equilibrium position of chemical reactions. For instance, the calculated Gibbs free energy change for a proposed reaction can indicate whether the reaction is spontaneous under given conditions.

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 95.8 |

| Enthalpy (kcal/mol) | 102.5 |

| Gibbs Free Energy (kcal/mol) | 75.3 |

| Entropy (cal/mol·K) | 91.2 |

Note: The data presented is illustrative for a substituted quinoline and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational and Solvent Interaction Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with solvent molecules.

By simulating the molecule in a box of solvent (e.g., water or an organic solvent), one can observe the formation of solvation shells and analyze the nature of the solute-solvent interactions. rsc.org For instance, MD simulations could reveal the preferential orientation of polar solvent molecules around the nitrogen atom of the quinoline ring and the nitrile group. This information is valuable for predicting the solubility and transport properties of the compound.

Theoretical Examination of Halogen Bonding and Other Non-Covalent Interactions

The presence of both chlorine and iodine atoms in this compound makes it an interesting candidate for studying halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.govmdpi.com The strength of this interaction generally increases with the polarizability of the halogen atom, making iodine a stronger halogen bond donor than chlorine. sid.ir

Theoretical calculations can be employed to model and quantify these interactions. For this compound, computational studies could investigate the formation of halogen bonds between the iodine or chlorine atoms and various Lewis bases. This would involve calculating the interaction energies and analyzing the geometric parameters of the resulting complexes. illinois.edu Such studies are crucial for understanding the role of halogen bonding in crystal engineering and molecular recognition involving this compound.

Beyond halogen bonding, other non-covalent interactions such as π-π stacking and dipole-dipole interactions can also be investigated using computational methods. These interactions play a significant role in the solid-state packing of the molecule and its binding to biological targets. numberanalytics.comnih.gov

Spectroscopic and Structural Elucidation in Research of 4 Chloro 6 Iodoquinoline 3 Carbonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-6-iodoquinoline-3-carbonitrile, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HMBC would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of each hydrogen atom. The quinoline (B57606) ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is anticipated to be the most deshielded due to the influence of the adjacent nitrogen atom and the electron-withdrawing nitrile group, likely appearing as a singlet. The protons on the benzo-fused ring (H5, H7, H8) would exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The iodine at C6 and the chlorine at C4 would further influence the chemical shifts of adjacent protons through their electronic effects.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear in a characteristic region around δ 115-120 ppm. The quaternary carbons, including those bearing the chloro (C4), iodo (C6), and nitrile (C3) substituents, would be identifiable by their lack of signal enhancement in DEPT-135 experiments. The chemical shifts of the quinoline ring carbons would be influenced by the electronegativity of the nitrogen and the halogen substituents. For instance, the C4 carbon, bonded to chlorine, would be significantly shifted downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| H2 | ~9.0 | - | Singlet | Deshielded by N and CN group |

| H5 | ~8.5 | - | Doublet | Influenced by adjacent Iodo group |

| H7 | ~7.8 | - | Doublet of Doublets | Coupled to H5 and H8 |

| H8 | ~8.2 | - | Doublet | Influenced by peri-interaction with N |

| C2 | - | ~155 | - | Adjacent to N |

| C3 | - | ~110 | - | Nitrile-bearing carbon |

| C4 | - | ~145 | - | Chloro-substituted carbon |

| C4a | - | ~125 | - | Bridgehead carbon |

| C5 | - | ~130 | - | CH carbon |

| C6 | - | ~95 | - | Iodo-substituted carbon |

| C7 | - | ~140 | - | CH carbon |

| C8 | - | ~128 | - | CH carbon |

| C8a | - | ~150 | - | Bridgehead carbon |

| CN | - | ~117 | - | Nitrile carbon |

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₄ClIN₂), the theoretical exact mass can be calculated.

The presence of chlorine and iodine would produce a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which would result in two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (M+ and M+2). Iodine is monoisotopic (¹²⁷I).

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways. Likely initial fragmentation steps would involve the loss of the halogen substituents or the nitrile group. For example, fragmentation could proceed via the loss of a chlorine radical (•Cl), an iodine radical (•I), or a cyanide radical (•CN), providing further structural confirmation.

**Interactive Data Table: HRMS Data for this compound (C₁₀H₄ClIN₂) **

| Ion | Calculated m/z (for ³⁵Cl, ¹²⁷I) | Calculated m/z (for ³⁷Cl, ¹²⁷I) | Notes |

| [M]⁺ | 313.9104 | 315.9075 | Molecular ion peak showing 3:1 isotopic pattern for Chlorine. |

| [M-Cl]⁺ | 278.9415 | 278.9415 | Loss of a Chlorine atom. |

| [M-I]⁺ | 186.9985 | 188.9955 | Loss of an Iodine atom. |

| [M-CN]⁺ | 287.9142 | 289.9113 | Loss of the nitrile group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically appearing in the range of 2220-2260 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands between 1400 and 1650 cm⁻¹. C-H stretching vibrations from the aromatic ring are expected above 3000 cm⁻¹. In the fingerprint region (below 1400 cm⁻¹), characteristic vibrations for C-Cl and C-I bonds would be observed, typically at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum, which can be useful for characterizing the heterocyclic core. The C-I bond, involving a heavy and polarizable atom, is expected to give a more intense Raman signal compared to its IR absorption.

While a spectrum for the exact target molecule is not available, studies on similar structures like ethyl 4-chloro-7-iodoquinoline-3-carboxylate show characteristic bands for the quinoline core and its substituents. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium-Weak |

| C≡N Stretch | 2220-2260 | 2220-2260 | Strong (IR), Medium (Raman) |

| Aromatic C=C/C=N Stretch | 1400-1650 | 1400-1650 | Strong-Medium |

| C-Cl Stretch | 700-850 | 700-850 | Strong |

| C-I Stretch | 500-600 | 500-600 | Medium (IR), Strong (Raman) |

Single-Crystal X-ray Diffraction for Unambiguous Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. mdpi.com This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the substitution pattern on the quinoline ring. The analysis would reveal the planarity of the quinoline system and the precise geometry of the substituents. Furthermore, it would elucidate the crystal packing arrangement, identifying any significant intermolecular interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties.

Research on the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has successfully employed this technique, confirming its molecular geometry and revealing that molecules pack in layers joined by weak C-H···O interactions. researchgate.net A similar analysis for this compound would be invaluable.

Interactive Data Table: Hypothetical Crystallographic Data from SCXRD Analysis

| Parameter | Expected Value / Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Would be determined experimentally |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-I) | ~2.10 Å |

| Bond Length (C≡N) | ~1.15 Å |

| Intermolecular Interactions | Potential for π-stacking, Halogen bonding |

Matrix Isolation Spectroscopy for Conformational Analysis and Tautomerism Studies

Matrix isolation is an experimental technique used to study molecules in a non-interactive environment. fu-berlin.de A sample is vaporized and mixed with a large excess of an inert gas (like argon or nitrogen) and then condensed at cryogenic temperatures (typically below 20 K). This traps individual molecules in a solid matrix, preventing intermolecular interactions and allowing for the study of intrinsic molecular properties. uc.pt

For a rigid molecule like this compound, conformational isomerism is not expected. However, this technique is exceptionally useful for studying reactive species or potential tautomers. While significant tautomerism is unlikely for this specific compound, matrix isolation coupled with IR spectroscopy could be used to study its photochemistry. By irradiating the isolated molecule with UV light, one could potentially generate and characterize transient species or photoproducts.

Studies on a related ester, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, have utilized matrix isolation IR spectroscopy to investigate different conformers related to the rotation of the ester group, demonstrating the power of this technique for detailed structural analysis of isolated molecules. researchgate.net

Applications As an Intermediate in Advanced Organic Synthesis Research

Precursor to Scaffolds for Investigating Photophysical Properties and Materials Science

The quinoline (B57606) ring system is a well-known fluorophore, and its photophysical properties can be finely tuned by the introduction of various substituents. The electron-withdrawing nature of the cyano group at the 3-position, combined with the potential for introducing electron-donating or -accepting groups at the 4- and 6-positions, makes 4-Chloro-6-iodoquinoline-3-carbonitrile an ideal starting material for the synthesis of novel fluorescent compounds.

Research on analogous substituted quinolines has demonstrated that the emission wavelength and quantum yield are highly dependent on the electronic nature of the substituents. For instance, the introduction of an amino group at the 4-position through nucleophilic substitution of the chloride can lead to a significant red-shift in the emission spectrum due to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting quinoline-3-carbonitrile core. Further modification at the 6-position via Suzuki or Sonogashira coupling with aromatic or acetylenic moieties can extend the π-conjugation of the system, leading to further modulation of the photophysical properties. These tailored fluorescent scaffolds are of great interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging.

Table 1: Potential Photophysical Tuning of this compound Derivatives

| Position of Modification | Synthetic Transformation | Potential Impact on Photophysical Properties |

| 4-position (Cl) | Nucleophilic substitution with amines | Intramolecular Charge Transfer (ICT), bathochromic shift (red-shift) |

| 6-position (I) | Suzuki or Sonogashira coupling | Extended π-conjugation, potential for further red-shifting and increased quantum yield |

| 3-position (CN) | Hydrolysis to COOH or CONH2 | Alteration of electron-accepting character, potential for ratiometric sensing |

Intermediates for Probing Molecular Interactions in Chemical Biology Research

The reactivity of the chloro and iodo substituents on this compound allows for its use as a scaffold for the development of bioconjugates and molecular probes. The chlorine at the 4-position can be displaced by nucleophilic side chains of amino acids like cysteine or lysine, enabling the covalent attachment of the quinoline core to proteins. This strategy is valuable for introducing a fluorescent reporter group to a protein of interest, allowing for the study of its localization and dynamics within a cellular environment.

Furthermore, the iodine at the 6-position can be utilized in palladium-catalyzed reactions to attach more complex functionalities, such as biotin (B1667282) for affinity purification or photo-crosslinkers for identifying binding partners. The ability to sequentially or orthogonally modify the 4- and 6-positions provides a powerful tool for constructing multifunctional probes to investigate intricate biological processes.

Building Blocks for the Development of Novel Chemical Probes

The quinoline-3-carbonitrile scaffold itself can act as a fluorescent signaling unit in chemical probes designed to detect specific analytes. The fluorescence of such probes can be modulated by the analyte through various mechanisms, including photoinduced electron transfer (PET) or ICT.

By strategically functionalizing the 4- and 6-positions of this compound, it is possible to introduce receptor moieties that selectively bind to a target analyte. For example, a chelating group for a specific metal ion could be introduced at the 4-position. Upon binding of the metal ion, a change in the electronic properties of the quinoline system would lead to a detectable change in its fluorescence, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength (ratiometric probe). The versatility of the starting material allows for the rational design of a wide range of chemical probes for various applications in diagnostics and environmental monitoring.

Synthesis of Analogs for Exploring Structure-Activity Relationships in Pre-clinical Chemical Research

In the field of medicinal chemistry, the quinoline core is a privileged scaffold found in numerous therapeutic agents. The ability to systematically modify a lead compound and evaluate the effect of these modifications on its biological activity is crucial for the drug discovery process. This compound serves as an excellent platform for the synthesis of libraries of analogs for structure-activity relationship (SAR) studies.

The differential reactivity of the chloro and iodo groups allows for a combinatorial approach to analog synthesis. For example, a diverse set of amines can be introduced at the 4-position, while a variety of aryl or heteroaryl groups can be installed at the 6-position via cross-coupling reactions. This systematic variation of substituents allows researchers to probe the steric and electronic requirements for optimal biological activity. For instance, in the development of kinase inhibitors, the quinoline scaffold can act as a hinge-binding motif, and the substituents at the 4- and 6-positions can be varied to optimize interactions with the solvent-exposed regions of the ATP-binding pocket.

Table 2: Exemplary Synthetic Strategies for SAR Studies using this compound

| Reaction Type | Position | Reagents | Resulting Modification |

| Nucleophilic Aromatic Substitution | 4 | Various primary and secondary amines | Introduction of diverse amino side chains |

| Suzuki Coupling | 6 | Aryl and heteroaryl boronic acids | Installation of various (hetero)aromatic groups |

| Sonogashira Coupling | 6 | Terminal alkynes | Introduction of alkynyl and extended aromatic systems |

| Buchwald-Hartwig Amination | 6 | Amines | Formation of C-N bonds with diverse amino groups |

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-iodoquinoline-3-carbonitrile?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. A plausible route includes:

Quinoline Core Formation : Cyclize a substituted acrylonitrile precursor (e.g., 3-cyanoquinoline derivatives) under reflux with a base like pyridine to form the quinoline backbone .

Halogenation : Introduce iodine at the 6-position using iodinating agents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to enhance regioselectivity .

Chlorination : Achieve 4-position chlorination via electrophilic substitution using POCl₃ or SOCl₂ under controlled temperature (60–80°C) .

Key Considerations : Optimize solvent polarity (e.g., DMF or DCM) and reaction time to minimize side products.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm substitution patterns and nitrile group presence. The iodine atom’s electronegativity may deshield adjacent protons, causing distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak for CHClIN).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry, particularly for iodine placement .

- IR Spectroscopy : Identify nitrile stretch (~2200–2250 cm) and C–I bonds (~500–600 cm) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the nitrile group influence the reactivity of the quinoline ring in cross-coupling reactions?

- Methodological Answer : The nitrile group at the 3-position activates the quinoline ring for electrophilic substitution at the 8-position due to resonance and inductive effects. For Suzuki-Miyaura coupling:

- Use Pd(PPh) or PdCl(dppf) catalysts to couple aryl boronic acids at the 6-iodo position.

- The nitrile’s electron-withdrawing nature stabilizes transition states, improving yields in Buchwald-Hartwig aminations .

Data Contradiction Note : Some studies report competing reactivity at the 4-chloro position; DFT calculations can help predict dominant pathways .

Q. What strategies can mitigate competing side reactions during iodination at the 6-position of the quinoline ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 4-position to block unwanted chlorination during iodination .